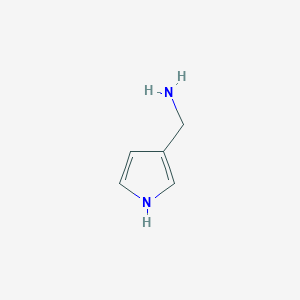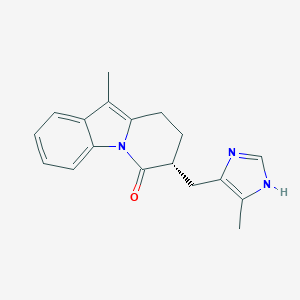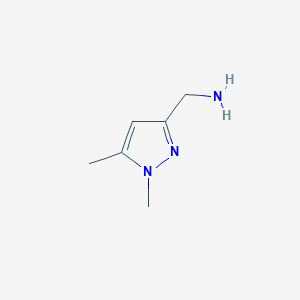
(1H-Pyrrol-3-yl)methanamine
Übersicht
Beschreibung
(1H-Pyrrol-3-yl)methanamine is a useful research compound. Its molecular formula is C5H8N2 and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Schiff Base Synthesis and Crystallography : Compounds synthesized through solid-state reactions using (1H-Pyrrol-3-yl)methanamine derivatives showed discrete dimers in their solid-state structures, supported by complementary hydrogen bonds. X-ray diffraction studies revealed details about symmetry and hydrogen bond lengths. Density Functional Theory (DFT) simulations provided insights into the energetics and structural conformations of these compounds (Akerman & Chiazzari, 2014).
Medicinal Chemistry and Drug Design
- Derivative Synthesis for Drug Libraries : Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, synthesized using a compound similar to this compound, were proposed as low molecular weight polar scaffolds. This is significant for constructing compound libraries in new drug searches. Conformational properties and the potential to generate 3D-shaped molecules were highlighted through X-ray diffraction studies (Yarmolchuk et al., 2011).
Catalysis and Complex Formation
- Palladium and Platinum Complexes : New complexes were synthesized using this compound-based Schiff base ligands, characterized by various spectroscopic methods, and their anticancer activity was investigated. These complexes showed promise in reducing cell viability in various cancer cell lines, indicating potential therapeutic applications (Mbugua et al., 2020).
Biological Studies and Photocytotoxicity
- Photocytotoxic Iron(III) Complexes : Iron(III) complexes synthesized using pyridoxal Schiff bases of this compound derivatives exhibited significant photocytotoxicity in cancer cells under red light. The complexes were absorbed by the nucleus and interacted with DNA, generating reactive oxygen species leading to apoptosis. This research showcases the potential of these compounds in photodynamic therapy for cancer treatment (Basu et al., 2014).
Electro-Optic Materials
- Layer-by-Layer Self-Assembled Chromophores : A this compound derivative was used in the synthesis of donor-acceptor chromophores for electro-optic materials. The synthesis, layer-by-layer self-assembly, and nonlinear optical properties were studied, indicating the compound's potential in electro-optic applications (Facchetti et al., 2003).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
Its lipophilicity (Log Po/w) is predicted to be 0.8 (iLOGP) and -0.43 (XLOGP3) . These properties could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1H-Pyrrol-3-yl)methanamine. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s stability and efficacy might be affected by temperature and exposure to oxygen.
Eigenschaften
IUPAC Name |
1H-pyrrol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h1-2,4,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECAHBRVIMAHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632652 | |
| Record name | 1-(1H-Pyrrol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888473-50-5 | |
| Record name | 1-(1H-Pyrrol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrol-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl)methanamine hapten relate to its function in developing an immunoassay for chlorfenapyr?
A1: The (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl)methanamine hapten closely resembles the structure of the insecticide chlorfenapyr. This structural similarity allows the hapten to be recognized by antibodies raised against chlorfenapyr. By conjugating the hapten to carrier proteins like BSA or OVA, researchers created complete antigens capable of eliciting an immune response in rabbits []. The resulting antibodies demonstrated high specificity towards chlorfenapyr, enabling the development of a competitive indirect ELISA for detecting and quantifying the insecticide in various samples []. This approach highlights the importance of structural mimicry in designing haptens for targeted immunoassay development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)






